molecular formula C11H11F3O4 B13689979 Methyl 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate

Methyl 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate

Katalognummer: B13689979
Molekulargewicht: 264.20 g/mol
InChI-Schlüssel: CKASVHMGBAUSFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate is an organic compound with the molecular formula C11H11F3O4 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate typically involves the esterification of 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 2-oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid.

    Reduction: Formation of 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Methyl 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes, receptors, and other proteins, modulating their activity and resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-hydroxy-3-phenylpropanoate: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.

    Methyl 2-hydroxy-3-[4-(methoxy)phenyl]propanoate: Contains a methoxy group instead of a trifluoromethoxy group, leading to variations in reactivity and applications.

Uniqueness

The presence of the trifluoromethoxy group in Methyl 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate imparts unique properties such as increased lipophilicity and stability. This makes it a valuable compound in the development of new materials and pharmaceuticals.

Eigenschaften

Molekularformel

C11H11F3O4

Molekulargewicht

264.20 g/mol

IUPAC-Name

methyl 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate

InChI

InChI=1S/C11H11F3O4/c1-17-10(16)9(15)6-7-2-4-8(5-3-7)18-11(12,13)14/h2-5,9,15H,6H2,1H3

InChI-Schlüssel

CKASVHMGBAUSFI-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.